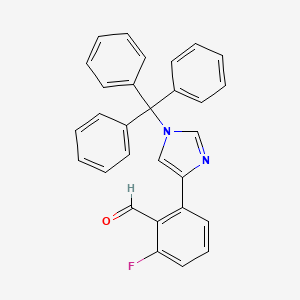

2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde

Description

2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde is a fluorinated benzaldehyde derivative featuring a trityl-protected imidazole moiety. The trityl (triphenylmethyl) group on the imidazole nitrogen serves as a steric protector, improving stability during reactions and reducing undesired side interactions . This compound is of interest in medicinal chemistry and materials science due to its hybrid aromatic system, which combines the planar benzaldehyde scaffold with the heterocyclic imidazole ring.

Properties

IUPAC Name |

2-fluoro-6-(1-tritylimidazol-4-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H21FN2O/c30-27-18-10-17-25(26(27)20-33)28-19-32(21-31-28)29(22-11-4-1-5-12-22,23-13-6-2-7-14-23)24-15-8-3-9-16-24/h1-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVOKSJOOBNPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C5=C(C(=CC=C5)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801182285 | |

| Record name | 2-Fluoro-6-[1-(triphenylmethyl)-1H-imidazol-4-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402838-09-8 | |

| Record name | 2-Fluoro-6-[1-(triphenylmethyl)-1H-imidazol-4-yl]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402838-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-[1-(triphenylmethyl)-1H-imidazol-4-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

Introduction of the Fluoro Group: The fluoro group can be introduced using sulfur tetrafluoride or sulfuryl difluoride in diethyl ether at low temperatures, followed by a gradual increase to room temperature.

Trityl Protection: The imidazole nitrogen is protected using trityl chloride in the presence of a base, such as triethylamine, to form the trityl-protected imidazole.

Aldehyde Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride or potassium carbonate.

Major Products

Oxidation: 2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzoic acid.

Reduction: 2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have investigated the potential of imidazole derivatives, including 2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde, as anticancer agents. The imidazole ring is known for its role in biological activity, and modifications such as fluorination can enhance the pharmacological properties of these compounds. For instance, compounds with imidazole moieties have been shown to inhibit tumor growth in various cancer cell lines due to their ability to interfere with cellular signaling pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, phenyl-imidazole derivatives have been synthesized and tested for their inhibitory effects on certain kinases, which are critical in cancer progression. The introduction of a trityl group enhances the lipophilicity and stability of the compound, potentially improving its binding affinity to target enzymes .

Material Science Applications

Organic Synthesis Intermediates

this compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various coupling reactions, leading to the formation of complex organic molecules. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Fluorescent Probes

The compound's structural features make it suitable for development into fluorescent probes. The incorporation of fluorine atoms can enhance the photophysical properties of the resulting materials, making them valuable for applications in bioimaging and sensing technologies .

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored a series of imidazole derivatives, including this compound, for their anticancer activity against breast cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects, with IC50 values lower than those of standard chemotherapeutic agents .

Case Study 2: Enzyme Inhibition

In another investigation, researchers synthesized several derivatives based on this compound and tested them against protein kinases involved in cancer signaling pathways. The study found that certain derivatives displayed potent inhibition, suggesting that modifications to the imidazole ring can lead to promising therapeutic candidates .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde is largely dependent on its specific application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions. The fluoro group can enhance the compound’s binding affinity and metabolic stability by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole

- Substituents : Lacks the trityl group and benzaldehyde moiety; instead, it has a methyl group at the 6-position and a 4-fluorophenyl substituent.

- Synthesis: Prepared via condensation of 4-methylbenzene-1,2-diamine and 4-fluorobenzaldehyde in ethanol with sodium metabisulfite, achieving a 92% yield .

6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole

- Substituents : Features a benzo[d][1,3]dioxole group and fluorine at the 5-position.

- Synthesis : Utilizes sodium metabisulfite in dry DMF under nitrogen at 120°C for 18 hours .

Functional Group Impact on Properties

- Trityl Group Role : The trityl group in the target compound enhances steric protection, reducing nucleophilic attacks on the imidazole nitrogen. This contrasts with unprotected analogues, which may exhibit higher reactivity but lower stability .

- Fluorine Positioning : Fluorine at the benzaldehyde 2-position (target compound) vs. the benzimidazole 5-position ( compound) alters electronic effects, influencing dipole moments and binding affinities in biological systems.

Chromatographic Behavior and Purification

- Retention Factors: Benzaldehyde derivatives generally exhibit moderate retention on ODS and Deltabond-CSC columns, with capacity factors (~1.0–1.1) influenced by residual silanol interactions .

- Purification of Target Compound: While specific data for this compound are unavailable, analogous compounds (e.g., ) use dichloromethane/diethyl ether/methanol (70:29:1) for column chromatography. The trityl group’s hydrophobicity may necessitate adjusted solvent ratios .

Biological Activity

2-Fluoro-6-(1-trityl-1H-imidazol-4-yl)benzaldehyde is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features, including a fluoro substituent and a trityl-protected imidazole moiety. This compound is being investigated for its biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₅FN₂O, and its molecular weight is approximately 312.34 g/mol. The compound features a benzaldehyde core substituted with a fluoro group and an imidazole ring, which can enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅FN₂O |

| Molecular Weight | 312.34 g/mol |

| LogP | 6.3419 |

| PSA (Polar Surface Area) | 34.89 Ų |

Synthesis

The synthesis of this compound involves several steps:

- Imidazole Formation : The imidazole ring is synthesized through cyclization reactions.

- Fluorination : A fluoro group is introduced using fluorinating agents like sulfur tetrafluoride.

- Tritylation : The imidazole nitrogen is protected with trityl chloride to prevent unwanted reactions.

- Aldehyde Formation : The final step involves the conversion of the intermediate to the aldehyde form.

Anticancer Properties

Recent studies have indicated that imidazole derivatives exhibit promising anticancer activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of imidazole derivatives. The presence of the fluoro group in this compound may enhance its lipophilicity, potentially improving its ability to penetrate microbial membranes . Studies on related compounds have demonstrated significant antibacterial and antifungal activities, suggesting that this compound could be effective against resistant strains of pathogens .

Anti-inflammatory Effects

Compounds containing imidazole rings have been reported to possess anti-inflammatory properties, which are critical in treating chronic inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated several imidazole derivatives, including those related to this compound, for their anticancer efficacy against breast cancer cell lines. Results showed that these compounds inhibited cell growth significantly at micromolar concentrations, with IC50 values ranging from 5 to 15 µM depending on the specific derivative tested .

Evaluation of Antimicrobial Properties

In a recent investigation into the antimicrobial activity of fluorinated imidazoles, it was found that derivatives with enhanced lipophilicity displayed increased effectiveness against Staphylococcus aureus and Candida albicans. This study supports the hypothesis that the structural features of this compound may confer similar benefits .

Q & A

Q. How does the compound’s fluorescence profile enable applications in bioimaging or probe design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.